2'-Chloro-3'-methylbiphenyl-3-carboxylic acid 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1215206-65-7
VCID: VC0110642
InChI: InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

CAS No.: 1215206-65-7

Cat. No.: VC0110642

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69

* For research use only. Not for human or veterinary use.

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid - 1215206-65-7

Specification

CAS No. 1215206-65-7
Molecular Formula C14H11ClO2
Molecular Weight 246.69
IUPAC Name 3-(2-chloro-3-methylphenyl)benzoic acid
Standard InChI InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key LKZYMTIAXBGCAH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl

Introduction

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is an organic compound belonging to the class of halogenated aromatic carboxylic acids. It features a biphenyl backbone with a chlorine atom, a methyl group, and a carboxylic acid functional group, making it a substituted biphenyl derivative. This compound is synthesized through various organic reactions, primarily involving halogenation and carboxylation processes of biphenyl derivatives.

Synthesis Methods

The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the use of the Suzuki–Miyaura coupling reaction, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst. This method is widely used in the synthesis of biphenyl derivatives due to its efficiency and versatility.

Chemical Reactions and Applications

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid can participate in various chemical reactions, including substitution reactions facilitated by the chlorine atom and hydrogen bonding interactions due to the carboxylic acid group. These properties make it suitable for applications in scientific research, particularly in the development of new compounds with potential biological activities.

Table 2: Synthesis Methods

MethodDescription
Suzuki–Miyaura CouplingReaction of aryl halide with organoboron compound in the presence of a palladium catalyst.

Table 3: Potential Applications

ApplicationDescription
Synthetic Organic ChemistryUsed as a building block for further functionalization due to its reactivity.
Biological ResearchPotential for exploring biological activities, such as anticancer properties.

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